Benzene, [(1E)-4-bromo-1-butenyl]-
Overview
Description
Benzene, [(1E)-4-bromo-1-butenyl]- is an organic compound with the chemical formula C10H11Br. It belongs to the class of aromatic hydrocarbons and is commonly used in various fields such as medical research, environmental research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1E)-4-bromo-1-butenyl]- typically involves the reaction of benzene with 4-bromo-1-butene under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution .
Industrial Production Methods
In industrial settings, the production of Benzene, [(1E)-4-bromo-1-butenyl]- may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
Benzene, [(1E)-4-bromo-1-butenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromo group can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzene derivatives without the bromo group.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Benzene, [(1E)-4-bromo-1-butenyl]- is utilized in several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzene, [(1E)-4-bromo-1-butenyl]- primarily involves electrophilic aromatic substitution. The bromo group on the butenyl chain makes the compound reactive towards electrophiles, facilitating various substitution reactions. The molecular targets and pathways involved include the formation of resonance-stabilized carbocation intermediates, which then undergo further reactions to yield substituted products .
Comparison with Similar Compounds
Similar Compounds
- Benzene, [(1E)-4-chloro-1-butenyl]-
- Benzene, [(1E)-4-fluoro-1-butenyl]-
- Benzene, [(1E)-4-iodo-1-butenyl]-
Uniqueness
Benzene, [(1E)-4-bromo-1-butenyl]- is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromo group is a good leaving group, making the compound highly reactive in substitution reactions .
Properties
IUPAC Name |
[(E)-4-bromobut-1-enyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2/b8-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENIUOKSTSIUOR-XBXARRHUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346690 | |
Record name | [(1E)-4-bromo-1-butenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7515-41-5 | |
Record name | [(1E)-4-bromo-1-butenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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